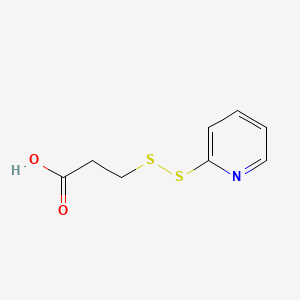

3-(2-Pyridyldithio)propionic Acid

Beschreibung

Significance of Dithiol Functionality in Chemical Synthesis and Bioconjugation

Dithiol-containing molecules, characterized by the presence of two thiol (-SH) groups, play a crucial role in various aspects of chemical synthesis and bioconjugation. wikipedia.org In organic chemistry, dithiols are utilized as protecting groups for aldehydes and ketones, forming stable 1,3-dithianes that can be subsequently deprotonated and alkylated. wikipedia.org This reactivity allows for the transformation of carbonyl compounds into a variety of other functional groups.

In the context of bioconjugation, the thiol groups of dithiols are highly reactive towards specific functional groups, enabling the site-specific modification of biomolecules. One of the most prominent applications is in the reduction of disulfide bonds within proteins. Reagents like dithiothreitol (B142953) (DTT), a 1,4-dithiol, are widely used to cleave these bonds, which is essential for protein characterization and analysis. wikipedia.org The formation of a stable six-membered ring with an internal disulfide bond after oxidation drives this reaction forward. wikipedia.org The ability of dithiols to participate in thiol-disulfide exchange reactions is fundamental to their role in creating reversible linkages in bioconjugates, a key feature of molecules like 3-(2-Pyridyldithio)propanoic acid.

Historical Perspective of Cleavable Linkers in Targeted Delivery Systems

The concept of targeted delivery, aiming to deliver therapeutic agents specifically to diseased cells while sparing healthy ones, has long been a "holy grail" in medicine. Early drug delivery systems often lacked specificity, leading to systemic toxicity and limited efficacy. The development of antibody-drug conjugates (ADCs) marked a significant step forward, utilizing the specificity of monoclonal antibodies to target cancer cells. rsc.orgnih.govcam.ac.uk

Initially, non-cleavable linkers were employed in ADCs, which required the entire antibody-linker-drug conjugate to be internalized and degraded within the lysosome to release the payload. nih.gov While effective, this approach had limitations. The realization that the linker itself could be engineered to be an active component of the delivery system led to the development of cleavable linkers. These linkers are designed to be stable in the bloodstream but to break apart under specific conditions found within the target cell or its microenvironment. rsc.orgnih.govcam.ac.uk This innovation allowed for more controlled and efficient drug release, enhancing the therapeutic window of ADCs. Disulfide-based linkers, which are susceptible to cleavage by the high concentration of glutathione (B108866) in the intracellular environment, were among the first and remain one of the most important classes of cleavable linkers. nih.govcam.ac.uk Other cleavable linker strategies include those sensitive to pH changes (acid-cleavable linkers) and those cleaved by specific enzymes overexpressed in tumor cells. nih.govmdpi.com

Evolution of Thiol-Disulfide Exchange Chemistry in Biomolecular Research

Thiol-disulfide exchange, a reaction in which a thiolate anion attacks a disulfide bond, has evolved from being primarily understood as a mechanism for protein folding and stabilization to a versatile tool in biomolecular research. nih.govnih.gov For many years, the primary recognized role of disulfide bonds was in maintaining the tertiary and quaternary structures of proteins. nih.gov However, groundbreaking research over the past few decades has revealed their dynamic role in cellular signaling, redox homeostasis, and enzyme regulation. nih.gov

This shift in perspective was driven by the discovery of redox-sensitive pathways and enzymes that utilize the reversible formation and breaking of disulfide bonds as a molecular "switch" to control protein function. nih.gov The understanding of the kinetics and mechanism of thiol-disulfide exchange, which generally proceeds through an SN2-type transition state, has been refined through both experimental and theoretical studies. researchgate.netacs.orgrsc.org This deeper understanding has enabled the rational design of chemical probes and reagents that exploit this chemistry. In bioconjugation, the reaction between a thiol and a pyridyl disulfide group, which releases the chromophoric pyridine-2-thione, provides a convenient method for monitoring the progress of the reaction. acs.org This has made thiol-disulfide exchange a popular and reliable method for creating reversible covalent linkages in a wide range of biomolecular applications.

Overview of Research Trajectories for 3-(2-Pyridyldithio)propanoic Acid and its Derivatives

Research involving 3-(2-Pyridyldithio)propanoic acid and its derivatives has largely focused on their application as heterobifunctional crosslinkers in bioconjugation. sigmaaldrich.comsigmaaldrich.com A significant area of investigation has been the development of antibody-drug conjugates (ADCs). The N-hydroxysuccinimide (NHS) ester of 3-(2-Pyridyldithio)propanoic acid, known as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), is widely used to link cytotoxic drugs to antibodies. sigmaaldrich.comsigmaaldrich.com The NHS ester reacts with primary amines on the antibody, while the pyridyl disulfide group can then react with a thiol-containing drug.

Another important research trajectory involves the use of these compounds to create fluorescently labeled biomolecules. For instance, the hydrazide derivative of 3-(2-pyridyldithio)propanoic acid serves as a fluorescent sulfhydryl-reactive reagent. scbt.com This allows for the introduction of a fluorescent tag onto proteins or other molecules containing free thiol groups, facilitating their detection and visualization in biological systems.

Furthermore, the cleavable nature of the disulfide bond in these linkers has been exploited to create stimuli-responsive materials and drug delivery systems. Research continues to explore new derivatives with altered stability, reactivity, and functionality to address specific challenges in targeted therapy, diagnostics, and fundamental biomolecular studies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBRKGZFUXKLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473147 | |

| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68617-64-1 | |

| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyldithio)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Pyridyldithio Propanoic Acid

Advanced Synthetic Routes to 3-(2-Pyridyldithio)propanoic Acid

The preparation of 3-(2-Pyridyldithio)propanoic acid and its derivatives can be achieved through several sophisticated synthetic pathways. These methods are designed to yield the target compound and its activated forms, which are ready for conjugation reactions.

One established method for synthesizing 3-(2-Pyridyldithio)propanoic acid involves a two-step process starting with 2,2′-dipyridyl disulfide. The initial step is the chlorination of 2,2′-dipyridyl disulfide, which generates the highly reactive 2-pyridylsulfenyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid. The thiol group of 3-mercaptopropionic acid nucleophilically attacks the sulfur atom of the 2-pyridylsulfenyl chloride, displacing the chloride and forming the desired asymmetric disulfide bond of 3-(2-Pyridyldithio)propanoic acid. This reaction is typically carried out in a suitable organic solvent.

To facilitate the conjugation of 3-(2-Pyridyldithio)propanoic acid to primary amines on biomolecules, it is often converted into an active ester. A widely used active ester is the N-hydroxysuccinimide (NHS) ester, which results in the formation of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This transformation is typically achieved by reacting 3-(2-Pyridyldithio)propanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxyl group of the acid, allowing for nucleophilic attack by the hydroxyl group of NHS, which forms the highly reactive NHS ester. This active ester can then readily react with amino groups on proteins or other molecules to form stable amide bonds.

| Reagent | Role | Product |

| 3-(2-Pyridyldithio)propanoic acid | Carboxylic acid source | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) |

| N-Hydroxysuccinimide (NHS) | Activating group | |

| Carbodiimide (e.g., DCC, EDC) | Coupling agent |

For applications requiring the modification of aldehydes or ketones, 3-(2-Pyridyldithio)propanoic acid can be converted into a hydrazide derivative, such as 3-(2-Pyridyldithio)propionyl hydrazide (PDPH). This synthesis involves the coupling of 3-(2-Pyridyldithio)propanoic acid with tert-butyl carbazate (B1233558) using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The EDC activates the carboxylic acid, enabling the formation of an amide bond with the amino group of tert-butyl carbazate. The resulting intermediate is then treated with an acid, such as trifluoroacetic acid, to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the final hydrazide, PDPH. This hydrazide can then react with carbonyl groups to form hydrazone linkages.

Diethyl azodicarboxylate (DEAD) is a reagent commonly used in Mitsunobu reactions, which can be adapted for the synthesis of thioethers and disulfides. In the context of 3-(2-Pyridyldithio)propanoic acid chemistry, DEAD can be used in conjunction with a phosphine, such as triphenylphosphine, to facilitate the formation of the disulfide bond. This reaction typically involves the coupling of a thiol (like 3-mercaptopropionic acid) with a thiol-activating group under mild conditions. The DEAD/phosphine system activates the thiol, making it susceptible to nucleophilic attack by another thiol or a disulfide species, leading to the formation of the desired 3-(2-pyridyldithio) linkage.

Chemical Reactivity and Disulfide Bond Dynamics

The utility of 3-(2-Pyridyldithio)propanoic acid and its derivatives is fundamentally linked to the reactivity of the 2-pyridyl disulfide group.

The key reaction of the 2-pyridyl disulfide group is the thiol-disulfide exchange. This reaction allows for the specific and reversible attachment of molecules to thiols. The mechanism proceeds via a nucleophilic attack of a free thiol group (from a protein or other molecule) on one of the sulfur atoms of the disulfide bond in the 3-(2-pyridyldithio)propanoic acid derivative. This attack forms a transient, unstable intermediate with a trigonal bipyramidal geometry around the central sulfur atom. The bond between the two sulfur atoms of the original disulfide then breaks, leading to the formation of a new disulfide bond between the incoming thiol and the propanoic acid moiety. The other product of this reaction is 2-thiopyridone, which is a good leaving group and its release can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. The reaction is typically rapid and proceeds under mild, physiological conditions (pH 7-8).

| Step | Description |

| 1. Nucleophilic Attack | A free thiol group attacks one of the sulfur atoms of the 2-pyridyl disulfide bond. |

| 2. Intermediate Formation | A transient, unstable intermediate is formed. |

| 3. Disulfide Bond Cleavage | The original disulfide bond breaks. |

| 4. Product Formation | A new, stable disulfide bond is formed, and 2-thiopyridone is released. |

Influence of Reaction Conditions on Disulfide Exchange Efficiency

The efficiency of the disulfide exchange reaction involving 3-(2-Pyridyldithio)propanoic acid and its derivatives is significantly influenced by several key reaction conditions, including pH, temperature, and reactant concentrations.

pH: The pH of the reaction medium plays a critical role in the thiol-disulfide exchange. The reaction is initiated by the nucleophilic attack of a thiolate anion (-S⁻) on the disulfide bond. wikipedia.org Consequently, the reaction rate is highly dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group (typically around 8.3). wikipedia.org Thiol-disulfide exchange is generally inhibited at lower pH (typically below 8) where the protonated thiol form (-SH) predominates. wikipedia.org For instance, in the context of peptide chemistry, the slope of the pH-rate profile for thiol-disulfide exchange is approximately 1 in the pharmaceutically relevant pH range of 6.0 to 8.0, which is below the thiol pKa. nih.gov However, it is important to note that pH can also induce conformational changes in proteins, which may alter the accessibility of disulfide bonds and thiol groups, thereby affecting the reaction kinetics. nih.gov In specific applications, such as the cleavage of crosslinks produced by SPDP reagents, a pH of 4.5 can be used with dithiothreitol (B142953) (DTT) to selectively cleave the newly formed disulfide bond without reducing the native disulfide bonds of a protein. axispharm.com If protection of native disulfides is not a concern, the cleavage can be performed more efficiently at a pH of 7-9. axispharm.com

Temperature: The rate of thiol-disulfide exchange reactions generally follows Arrhenius behavior, meaning that the rate constant increases with temperature. nih.gov This implies that higher temperatures will lead to a faster reaction. However, the stability of the reactants, particularly proteins or other biomolecules, must be taken into account, as high temperatures can lead to denaturation and loss of function.

Reactant Concentration: The concentration of the reactants, including the pyridyl disulfide-containing molecule and the free thiol, directly impacts the reaction rate according to the principles of chemical kinetics. In a study involving tryptic peptides from human growth hormone, initial reactant concentrations of 350 μM and 250 μM were utilized to monitor the reaction kinetics. nih.gov The choice of concentration is often a balance between achieving a reasonable reaction rate and avoiding potential side reactions or solubility issues.

Control of Side Reactions in Disulfide Formation

Careful control of reaction conditions is essential to minimize side reactions during the synthesis and use of 3-(2-Pyridyldithio)propanoic acid and its derivatives.

One potential side reaction during the synthesis of 3-(2-pyridyldithio)propionic acid occurs if there is an excess of the sulfenyl chloride intermediate, which can lead to the formation of a dark-colored, tarry product that is difficult to crystallize. Conversely, an excess of the starting material, 3-mercaptopropionic acid, can cause the rapid decomposition of the desired product into 3,3'-dithiodipropionic acid and 2-mercaptopyridine.

In the context of bioconjugation using SPDP, a key consideration is the potential for the reducing agent used to cleave the disulfide bond to also reduce native disulfide bonds within a protein. This can be controlled by careful selection of the reducing agent and the reaction conditions, such as performing the cleavage at a lower pH. axispharm.com For example, using 25 mM DTT at pH 4.5 can favor the cleavage of the SPDP-introduced disulfide bond while leaving native protein disulfides intact. axispharm.com

Another aspect to consider is the potential for the formation of homodimers of the thiol-containing molecule. This can be minimized by controlling the stoichiometry of the reactants and the order of addition.

Derivatization Strategies for Enhanced Functionality

The versatility of 3-(2-Pyridyldithio)propanoic acid is greatly expanded through various derivatization strategies that introduce new reactive groups, enabling a wide range of applications in bioconjugation and materials science.

N-Hydroxysuccinimide Ester Derivatives (SPDP)

One of the most widely used derivatives is N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). nsf.govresearchgate.netsigmaaldrich.comnih.gov This heterobifunctional crosslinking reagent is synthesized from 3-(2-pyridyldithio)propanoic acid and N-hydroxysuccinimide. researchgate.net SPDP contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, and a 2-pyridyl disulfide group, which reacts with sulfhydryl (thiol) groups. sigmaaldrich.com

The NHS ester reacts with primary amines on molecules such as proteins or peptides to form a stable amide bond, typically carried out at a pH of 7.5 (range 6.5-8.5). glpbio.com The pyridyl disulfide group can then react with a free sulfhydryl group via a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione. glpbio.com The release of this byproduct can be monitored spectrophotometrically at 343 nm to follow the progress of the reaction. glpbio.com This two-step process allows for the controlled conjugation of two different molecules. thermofisher.com

Alternatively, after the initial reaction with an amine, the pyridyl disulfide group can be reduced by a reducing agent like dithiothreitol (DTT) to expose a free thiol group on the modified molecule. This "thiolation" strategy introduces a reactive sulfhydryl group that can then be used for subsequent conjugation reactions. SPDP is a valuable tool for preparing enzyme-immunoconjugates, hapten-carrier conjugates, and for crosslinking proteins. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Properties of SPDP

| Property | Value | Source(s) |

| Synonyms | N-Succinimidyl 3-(2-pyridyldithio)propionate | nsf.gov |

| CAS Number | 68181-17-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 312.36 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 84-86 °C | sigmaaldrich.com |

| Reactive Groups | NHS ester, Pyridyl disulfide | sigmaaldrich.com |

| Reacts With | Primary amines, Sulfhydryl groups | sigmaaldrich.com |

Hydrazide Derivatives (PDPH)

Another important derivative is 3-(2-Pyridyldithio)propionyl hydrazide (PDPH). This heterobifunctional crosslinker contains a pyridyl disulfide group for reaction with sulfhydryls and a hydrazide group that reacts with carbonyls (aldehydes and ketones) to form stable hydrazone bonds. The synthesis of PDPH can be achieved by coupling 3-(2-pyridyldithio)propanoic acid with a protected hydrazide followed by deprotection.

PDPH is particularly useful for conjugating molecules to glycoproteins. The carbohydrate portions of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then react with the hydrazide moiety of PDPH. The modified glycoprotein, now bearing a pyridyl disulfide group, can then be conjugated to a sulfhydryl-containing molecule. Alternatively, the primary amine of the hydrazide group can be reacted with a carboxyl group using a coupling agent like EDC.

Interactive Table: Properties of PDPH

| Property | Value | Source(s) |

| Synonyms | This compound hydrazide | |

| CAS Number | 115616-51-8 | |

| Molecular Formula | C₈H₁₁N₃OS₂ | acs.org |

| Molecular Weight | 229.32 g/mol | acs.org |

| Appearance | White powder | |

| Melting Point | 92-93 °C | |

| Reactive Groups | Pyridyl disulfide, Hydrazide | |

| Reacts With | Sulfhydryl groups, Carbonyl groups (aldehydes, ketones) |

Tosylation for Alcohol Group Activation

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Tosylation, the conversion of an alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl), is a common strategy to activate the alcohol group by transforming it into a much better leaving group. wikipedia.org The tosylate group is a good leaving group because its negative charge is stabilized by resonance. wikipedia.org

This strategy can be applied to molecules containing 3-(2-pyridyldithio)propanoic acid that also possess a hydroxyl group. By converting the alcohol to a tosylate, the molecule can readily undergo nucleophilic substitution reactions at that position, allowing for the introduction of a wide variety of functional groups. For example, a tosylated derivative could be reacted with sodium azide (B81097) to introduce an azide group, or with a halide salt to introduce a halogen. This approach provides a versatile method for further functionalization of the molecule. A study on the functional group transformation of organic derivatives of polyoxometalates demonstrated the successful synthesis of a tosyl ester derivative and its subsequent conversion to azide or halide derivatives, showcasing the utility of this strategy. nih.gov

Incorporation into Polymer Backbones

3-(2-Pyridyldithio)propanoic acid and its derivatives are valuable tools for the modification and synthesis of polymers, enabling the creation of materials with specific functionalities. rsc.org These functionalities can include redox-responsiveness, biocompatibility, and the ability to conjugate to biomolecules.

One common strategy for incorporating these molecules into polymers is the "grafting to" approach. nih.govrsc.org In this method, a pre-formed polymer with reactive side chains is reacted with a 3-(2-pyridyldithio)propanoic acid derivative. For example, a polymer with pendant amine groups can be reacted with SPDP to introduce pyridyl disulfide groups along the polymer backbone. These groups can then be used for subsequent conjugation of thiol-containing molecules or for creating crosslinked polymer networks.

Another approach is "grafting from," where a polymerization is initiated from a modified surface or a macroinitiator that contains the pyridyl disulfide moiety. nih.gov Additionally, monomers containing the 3-(2-pyridyldithio)propanoic acid group can be synthesized and then copolymerized with other monomers to create polymers with the desired functionality directly incorporated into the backbone ("grafting through"). nih.gov

The incorporation of the pyridyl disulfide linkage into polymers imparts redox-responsiveness. rsc.org These polymers can be designed to degrade or release a payload in the presence of reducing agents like glutathione (B108866), which is found at higher concentrations inside cells compared to the extracellular environment. This property is particularly useful for the development of drug delivery systems. For instance, nanoparticles can be functionalized with pyridyl disulfide-containing polymers for targeted drug delivery. nih.gov

Applications in Advanced Bioconjugation and Biomolecular Engineering

Bioconjugation Strategies Utilizing 3-(2-Pyridyldithio)propanoic Acid

The versatility of 3-(2-pyridyldithio)propanoic acid and its derivatives stems from their ability to react sequentially with different functional groups, primarily amines and sulfhydryls. This dual reactivity is the foundation for a wide range of bioconjugation strategies.

Conjugation to Biomolecules via Amine and Sulfhydryl Reactivity

The primary mechanism of action for SPDP involves a two-step process that leverages its heterobifunctional nature. The N-hydroxysuccinimide (NHS) ester end of the molecule readily reacts with primary amino groups (-NH2) found on proteins and other biomolecules, forming a stable amide bond. This reaction is typically carried out at a pH range of 7.0-8.0.

Following the initial amine-reactive step, the 2-pyridyldithio group at the other end of the cross-linker is available to react with a sulfhydryl group (-SH) via a thiol-disulfide exchange reaction. This reaction releases pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm to quantify the extent of the reaction. This disulfide linkage is reversible and can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), which allows for the release of the conjugated molecule under specific conditions. nih.gov

This dual reactivity allows for the controlled and specific linking of two different biomolecules. For instance, a protein lacking free sulfhydryl groups can be first reacted with SPDP to introduce the 2-pyridyldithio moiety. This modified protein can then be conjugated to a second protein that possesses a free sulfhydryl group.

Preparation of Enzyme Immunoconjugates

A significant application of 3-(2-pyridyldithio)propanoic acid derivatives is in the preparation of enzyme immunoconjugates. sigmaaldrich.comsigmaaldrich.com These conjugates, which link an enzyme to an antibody, are fundamental tools in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), and in immunohistochemistry.

The process generally involves the following steps:

Modification of the Enzyme or Antibody: One of the proteins, for example, the enzyme, is reacted with SPDP to introduce the 2-pyridyldithio groups by targeting its available amine residues.

Introduction of Thiol Groups (if necessary): If the second protein (e.g., the antibody) does not have accessible free sulfhydryl groups, they can be introduced using a separate thiolation procedure.

Conjugation: The 2-pyridyldithio-modified enzyme is then mixed with the thiol-containing antibody. The subsequent thiol-disulfide exchange reaction forms a disulfide-linked enzyme-antibody conjugate. nih.gov

This method allows for the creation of highly specific and active immunoconjugates. For example, a peroxidase-rabbit anti-(human transferrin) antibody conjugate has been successfully prepared using this technique. bohrium.com

Formation of Hapten-Carrier Molecule Conjugates

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when attached to a larger carrier molecule, typically a protein. creative-diagnostics.com 3-(2-Pyridyldithio)propanoic acid derivatives are instrumental in creating these hapten-carrier conjugates, which are essential for the production of antibodies against small molecules like drugs, hormones, and toxins. sigmaaldrich.com

The conjugation strategy is similar to that for enzyme immunoconjugates. The hapten is first modified to contain a reactive group, or a derivative of the hapten that already possesses a suitable functional group is used. This hapten derivative is then coupled to the carrier protein using SPDP. The resulting conjugate, now immunogenic, can be used to immunize animals to generate specific antibodies against the hapten. nih.gov The density of the hapten on the carrier protein can be controlled and has been shown to influence the resulting antibody titer and specificity. nih.gov

Antibody Conjugation Protocols

The conjugation of antibodies to other molecules, such as drugs (to form antibody-drug conjugates or ADCs), fluorescent dyes, or liposomes, is a critical process in diagnostics and therapeutics. nih.gov 3-(2-Pyridyldithio)propanoic acid-based cross-linkers provide a reliable method for antibody conjugation. sigmaaldrich.com

Protocols often involve the modification of the antibody's lysine (B10760008) residues with SPDP. The introduced 2-pyridyldithio groups can then react with a thiol-containing molecule. Alternatively, a derivative of 3-(2-pyridyldithio)propanoic acid, such as 3-(2-pyridyldithio)propionic acid hydrazide (PDPH), can be used. PDPH reacts with the carbohydrate portion of an antibody after periodate (B1199274) oxidation, offering an alternative conjugation site away from the antigen-binding regions, which can be advantageous for preserving antibody function. nih.govacs.org

Protein Modification and Thiolation Procedures

Beyond creating conjugates, 3-(2-pyridyldithio)propanoic acid and its derivatives are valuable tools for the fundamental modification of proteins, particularly for the introduction of thiol groups.

Formation of Disulfide-Linked Protein-Protein Conjugates

The formation of protein-protein conjugates through disulfide bonds is a powerful technique for creating novel biomolecules with combined functionalities. A key reagent in this process is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional crosslinker derived from 3-(2-Pyridyldithio)propanoic acid. creative-biolabs.comnih.govmonash.edumedchemexpress.comnih.govunl.eduresearchgate.nettargetmol.com The mechanism of conjugation using SPDP involves a two-step process. First, the N-hydroxysuccinimide ester end of SPDP reacts with primary amino groups (like the side chain of lysine residues) on the surface of the first protein, introducing a pyridyl disulfide group. creative-biolabs.comunl.edu This reaction is typically carried out at a pH of 7.5. medchemexpress.comnih.govtargetmol.com

The second step involves a thiol-disulfide exchange reaction between the newly introduced pyridyl disulfide group on the first protein and a free sulfhydryl group (from a cysteine residue) on the second protein. creative-biolabs.comunl.edu This reaction, which proceeds efficiently at a pH of around 8.0, results in the formation of a stable disulfide bond linking the two proteins and the release of pyridine-2-thione. medchemexpress.comnih.govunl.edutargetmol.com If the second protein does not possess a native free sulfhydryl group, one can be introduced using a reagent like dithiothreitol (DTT) to reduce existing disulfide bonds or by modifying amino groups with a thiolating agent. creative-biolabs.comunl.edu

This methodology has been successfully employed to create a variety of protein-protein conjugates with diverse applications. For instance, researchers have synthesized an α-amylase-urease conjugate and a ribonuclease-albumin conjugate. creative-biolabs.com The disulfide linkage in these conjugates is readily cleavable by reducing agents, allowing for the regeneration of the individual protein components, a feature that can be advantageous for certain applications. creative-biolabs.com

Table 1: Examples of Disulfide-Linked Protein-Protein Conjugates Formed Using SPDP

| Conjugate Components | Linkage Chemistry | Key Feature | Reference |

| α-Amylase and Urease | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) mediated disulfide bond | Reversible conjugation, allowing for separation of protein components. | creative-biolabs.com |

| Ribonuclease and Albumin | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) mediated disulfide bond | Reversible conjugation, demonstrated by scission with dithiothreitol. | creative-biolabs.com |

| Peroxidase and Anti-transferrin Antibody | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) mediated disulfide bond | Creation of an immunoconjugate for targeted applications. | creative-biolabs.com |

Analysis of Protein Structural Changes Upon Conjugation

The conjugation of molecules to a protein has the potential to induce conformational changes that can impact its biological activity and stability. youtube.complos.orgnih.gov Therefore, the analysis of protein structural changes upon conjugation is a critical aspect of bioconjugate development. Circular dichroism (CD) spectroscopy is a powerful and widely used technique for this purpose, as it provides information about the secondary and tertiary structure of proteins in solution. nih.govnih.govyoutube.comresearchgate.netrsc.org

Far-UV CD (typically 190-260 nm) is sensitive to the protein backbone conformation and can be used to estimate the content of secondary structural elements such as α-helices, β-sheets, and random coils. nih.gov Near-UV CD (typically 250-350 nm) probes the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, providing insights into the protein's tertiary structure. nih.gov

When a protein is modified with a linker like a derivative of 3-(2-Pyridyldithio)propanoic acid, any significant alterations in its CD spectrum would indicate a change in its conformation. For instance, a decrease in the intensity of the α-helical signal or a shift in the wavelength of maximum absorption in the near-UV region could suggest that the conjugation process has perturbed the protein's native fold. Such analyses are crucial to ensure that the conjugated protein retains its desired functional properties. youtube.complos.org While the general utility of CD spectroscopy in assessing conformational changes is well-established, specific studies detailing the CD analysis of proteins conjugated with 3-(2-pyridyldithio)propanoic acid derivatives are essential for a complete understanding of the structural consequences of such modifications.

Advanced Drug Delivery Systems (DDS)

The unique chemical properties of 3-(2-Pyridyldithio)propanoic acid have made it a valuable component in the design of advanced drug delivery systems (DDS). Its key feature is the disulfide bond, which can be selectively cleaved under specific biological conditions, enabling the controlled release of therapeutic agents.

Role as a Cleavable Linker in Drug Delivery

In the realm of drug delivery, particularly for antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role. medchemexpress.comresearchgate.netnih.govnih.gov 3-(2-Pyridyldithio)propanoic acid and its derivatives serve as reducible linkers, designed to be stable in the bloodstream but to cleave and release the drug inside target cells. creative-biolabs.comnih.govresearchgate.net This selective release is achieved by exploiting the significant difference in the reducing potential between the extracellular environment and the intracellular milieu. The concentration of glutathione (B108866), a major intracellular reducing agent, is significantly higher inside cells (millimolar range) compared to the plasma (micromolar range). creative-biolabs.comnih.gov This high intracellular glutathione concentration facilitates the reduction of the disulfide bond in the linker, leading to the release of the active drug at the site of action. creative-biolabs.comnih.gov This strategy minimizes off-target toxicity by ensuring that the potent drug is primarily released within the target cancer cells.

Applications in Liposomal Formulations for Targeted Delivery

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.govresearchgate.net To enhance their therapeutic efficacy, liposomes can be functionalized with targeting ligands, such as antibodies, to direct them to specific cells or tissues. 3-(2-Pyridyldithio)propanoic acid hydrazide (PDPH), a derivative of 3-(2-Pyridyldithio)propanoic acid, has been successfully employed as a crosslinker to create antibody-conjugated liposomes. researchgate.net

In this approach, the hydrazide group of PDPH reacts with an oxidized antibody to form a hydrazone linkage. Subsequent treatment with a reducing agent like dithiothreitol (DTT) exposes a thiol group on the antibody, which can then be conjugated to maleimide-functionalized liposomes. researchgate.net Studies have shown that liposome-antibody conjugates prepared using the PDPH protocol exhibit favorable in vitro properties and are cleared less rapidly from circulation compared to those prepared using the more traditional SPDP method. researchgate.net This makes the PDPH linker a valuable alternative, especially for antibodies that are sensitive to modifications of their amine groups. researchgate.net

Table 2: In Vitro Drug Release from Doxorubicin-Loaded Liposomes

| Liposomal Formulation | Drug Release at 24 hours (%) | Key Finding | Reference |

| DPPC-Lip-Doxorubicin | 24 | Standard liposomal formulation showing moderate drug retention. | nih.gov |

| CML-Lip-Doxorubicin | 18 | Camel milk phospholipid-based liposomes demonstrating slightly better drug retention. | nih.gov |

| GlcL-DOX | ~30 (at 48 hours) | Glucose-coated liposomes showing a slightly higher release compared to PEGylated liposomes. | nih.gov |

| PegL-DOX | ~20 (at 48 hours) | PEGylated liposomes exhibiting good drug retention over 48 hours. | nih.gov |

This table presents data from different studies and is for illustrative purposes. Direct comparison may not be appropriate due to variations in experimental conditions.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.govresearchgate.netnih.govnih.govresearchgate.netsigmaaldrich.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. 3-(2-Pyridyldithio)propanoic acid is utilized as an alkyl chain-based linker in the synthesis of PROTACs. nih.govnih.gov The linker's length and chemical nature are critical for the proper orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, which marks the target protein for degradation by the proteasome. nih.gov The disulfide bond within the linker can also provide a mechanism for intracellular cleavage, potentially influencing the pharmacokinetics and activity of the PROTAC.

Table 3: Example of a PROTAC Utilizing a Disulfide-Containing Linker

| PROTAC | Target Protein(s) | E3 Ligase Ligand | Linker Type | Biological Activity | Reference |

| Not Specified | IGF-1R and Src | Pomalidomide | Various linkers were synthesized, including those with disulfide bonds. | PROTACs with optimized linkers inhibited cancer cell proliferation and migration at low micromolar concentrations. | researchgate.net |

This table provides a generalized example based on a study that synthesized a library of PROTACs with various linkers to illustrate the application. Specific data for a PROTAC with a 3-(2-Pyridyldithio)propanoic acid linker was not available in the provided search results.

Evaluation of pH-Sensitive Linkers for Intracellular Release

The intracellular environment of cancer cells is often characterized by a lower pH compared to normal tissues and the bloodstream. This pH difference has been exploited for the design of pH-sensitive linkers in drug delivery systems. nih.gov These linkers are designed to be stable at physiological pH (around 7.4) but cleave under the acidic conditions found in endosomes and lysosomes (pH 5.0-6.5), thereby releasing the drug intracellularly. nih.gov

Common pH-sensitive linkers include hydrazones, which hydrolyze under acidic conditions. nih.gov In contrast, the primary cleavage mechanism for linkers based on 3-(2-Pyridyldithio)propanoic acid is reduction of the disulfide bond, which is dependent on the intracellular concentration of reducing agents like glutathione, rather than pH. creative-biolabs.comnih.gov While disulfide bonds are generally stable across a physiological pH range, their cleavage is significantly enhanced in the reducing environment of the cell. researchgate.net Therefore, 3-(2-Pyridyldithio)propanoic acid-based linkers are categorized as reductively cleavable rather than pH-sensitive.

Table 4: Comparison of Cleavable Linker Strategies

| Linker Type | Cleavage Stimulus | Primary Location of Cleavage | Example Functional Group |

| Reductively Cleavable | High concentration of reducing agents (e.g., glutathione) | Cytosol | Disulfide |

| pH-Sensitive | Low pH | Endosomes, Lysosomes | Hydrazone |

Table of Mentioned Compounds

Polymer-Drug Conjugates for Targeted Delivery

The development of polymer-drug conjugates (PDCs) represents a significant advancement in therapeutic medicine, aiming to improve drug solubility, prolong circulation time, and achieve targeted delivery to minimize side effects. 3-(2-Pyridyldithio)propanoic acid is instrumental in designing PDCs with stimuli-responsive release mechanisms.

Detailed Research Findings:

A key strategy involves incorporating the pyridyldithio moiety as a linker between a polymer backbone and a therapeutic agent. The disulfide bond within this linker is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment found inside cells, particularly in tumor tissues where the concentration of glutathione (GSH) is significantly elevated. This redox-sensitive behavior allows for the selective release of the drug at the target site.

For instance, research has focused on creating PDCs where anticancer drugs like paclitaxel (B517696) are conjugated to polymers. nih.gov These conjugates can self-assemble into micelles, protecting the drug cargo during circulation. nih.gov Upon reaching a tumor environment, the high intracellular GSH concentration triggers the cleavage of the disulfide bond, releasing the active drug. nih.gov Furthermore, the propanoic acid part of the linker can be engineered to introduce additional sensitivities, such as pH-responsive hydrolysis, creating dual-sensitive systems for more precise drug release. nih.gov

Table 1: Research Findings on Polymer-Drug Conjugates

| Polymer System | Conjugated Drug | Release Mechanism | Key Finding | Citation |

|---|---|---|---|---|

| Poly(ethylene glycol)-b-poly(L-lysine) | Paclitaxel (PTX) | Redox-sensitive (disulfide bond) | The conjugate formed micelles that showed rapid drug release under tumor-relevant reductive conditions. | nih.gov |

| Hyaluronic Acid (HA) | Not specified | Redox-sensitive (disulfide bond) | The gelation process using SPDP-modified HA generated potentially toxic pyridine-2-thione byproducts that required removal. | nih.gov |

Surface Immobilization and Material Science Applications

The ability of 3-(2-Pyridyldithio)propanoic acid and its derivatives to react with both amine and thiol groups makes it a versatile tool for modifying surfaces and synthesizing advanced materials.

Graft polymerization is a technique used to modify the properties of materials like natural fibers by covalently attaching polymer chains to their surface. While various methods exist for grafting polymers onto wool to improve properties like thermal stability, chemical resistance, and moisture management, the specific use of 3-(2-Pyridyldithio)propanoic acid for this purpose is not extensively documented in the reviewed literature. google.comgoogle.com

Theoretically, the chemistry of SPDP could be adapted for such an application. The N-hydroxysuccinimide ester end could react with the amine groups present in the keratin (B1170402) proteins of wool. This would functionalize the wool surface with pyridyldithio groups. These groups could then serve as initiation sites for "grafting-from" polymerization or as anchor points for "grafting-to" polymerization of thiol-terminated polymers, creating a new class of wool-polymer composites.

The immobilization of biomolecules like proteins and DNA onto solid supports is fundamental for the development of biosensors, diagnostic assays, and affinity chromatography media. The heterobifunctional nature of SPDP makes it an ideal crosslinking reagent for this purpose. dntb.gov.ua

Detailed Research Findings:

The process typically involves a two-step reaction. First, the SPDP reagent reacts with a molecule containing primary amines, such as a protein or an amine-functionalized surface, via its N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. The second step involves the reaction of the now-attached pyridyldithio group with a free sulfhydryl (thiol) group on the target biomolecule to be immobilized. This thiol-disulfide exchange reaction creates a stable, cleavable disulfide linkage, effectively tethering the biomolecule to the support. This strategy has been widely used for preparing enzyme-immunoconjugates and attaching antibodies to surfaces for immunoassays. nih.gov The ability to cleave the disulfide bond with reducing agents like dithiothreitol (DTT) also allows for the controlled release of the immobilized molecule if required. This chemistry is applicable to any macromolecule with available sulfhydryl groups, including nucleic acids. google.com

Crosslinking transforms linear polymer chains into a three-dimensional network, significantly altering the material's properties. Introducing crosslinks generally enhances mechanical strength, thermal stability, and chemical resistance while reducing solubility. google.comresearchgate.net SPDP and related compounds can be used as crosslinking agents in polymer matrices that possess appropriate functional groups.

Detailed Research Findings:

For a polymer containing primary amine groups, the NHS ester of SPDP can react to attach the linker to the polymer backbone. If the polymer system also contains molecules with thiol groups, or if thiol-containing linkers are separately introduced, the pyridyldithio group can react to form disulfide crosslinks between polymer chains. This method is particularly valuable in the formation of hydrogels, where the degree of crosslinking can control the swelling ratio, mechanical stiffness (Young's modulus), and the release rate of entrapped molecules. nih.gov For example, disulfide-mediated crosslinking in protein-based polymer films has been shown to produce materials with tailored physical, mechanical, and drug delivery properties. scispace.com While the general principle is well-established, specific studies detailing the use of 3-(2-pyridyldithio)propanoic acid to crosslink a synthetic polymer matrix and quantifying the resulting changes in material properties are not broadly available in the reviewed literature.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. They are often referred to as "plastic antibodies."

Detailed Research Findings:

A sophisticated approach to creating highly selective MIPs involves post-imprinting modification, where this compound can play a crucial role. In one study, an MIP film for the protein lysozyme (B549824) was first created using a functional monomer that contained a modifiable disulfide bond. nih.govresearchgate.net After polymerization and removal of the template protein, the disulfide bonds within the polymer matrix were cleaved to generate free thiol groups. To improve selectivity, the low-affinity binding sites were blocked using a capping agent. The high-affinity sites were then regenerated, and the free thiol groups within these specific cavities were reacted with this compound. nih.govresearchgate.net This final step re-introduced an interactive group into the most selective binding sites, effectively enhancing the recognition capability of the MIP while suppressing non-specific binding. nih.govresearchgate.net

Table 2: Application in Molecularly Imprinted Polymers

| MIP Target | Role of 3-(2-pyridyldithio)propanoic acid | Key Outcome | Citation |

|---|---|---|---|

| Lysozyme | Used in post-imprinting modification to introduce interacting groups into high-affinity cavities. | Off-target protein binding was effectively suppressed without reducing the binding affinity of the MIP. | nih.govresearchgate.net |

Silica (B1680970) beads are a common solid support in biotechnology and chemistry, used in chromatography, solid-phase synthesis, and as carriers for catalysts or diagnostic reagents. Functionalizing their surface is key to these applications. While methods exist for attaching molecules to silica, specific examples detailing the functionalization with 3-(2-pyridyldithio)propanoic acid for the express purpose of attaching small molecules are not prominent in the reviewed literature.

However, the chemical principles for such an application are straightforward. The silica surface can first be "aminosilanized" using a reagent like (3-aminopropyl)triethoxysilane (APTES), which introduces primary amine groups onto the surface. These amine groups can then be reacted with the NHS ester of SPDP. The resulting surface, now decorated with pyridyldithio groups, is reactive towards any small molecule that contains a thiol group. This two-step process provides a robust method for covalently tethering thiol-containing small molecules to silica beads via a cleavable disulfide linker. This approach has been suggested for improving the activity of immobilized proteins on silica surfaces and could be directly adapted for small molecule attachment. researchgate.net

Mechanistic Investigations of Biochemical and Cellular Interactions

Thiol-Disulfide Exchange in Biological Contexts

The primary mechanism for the cleavage of the linker derived from 3-(2-pyridyldithio)propanoic acid within a biological system is thiol-disulfide exchange. This reaction is critical for the intracellular release of drugs or other molecules from their carriers.

Intracellular Thiol Reductase Activity and Linker Cleavage

The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (B108866) (GSH), which can be found in the millimolar range (1-10 mM) within the cytoplasm. acs.orgnih.gov This high GSH concentration, maintained by glutathione reductase, drives the cleavage of disulfide bonds.

The 2-pyridyldithio group is highly reactive towards free thiols via a thiol-disulfide exchange mechanism. nih.gov Intracellular GSH, a tripeptide with a free sulfhydryl group, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of the linker. This reaction cleaves the linker, releasing the conjugated molecule (e.g., a drug) with a newly formed free thiol group, and forming a mixed disulfide between glutathione and the linker. The other product of this reaction is pyridine-2-thione. axispharm.com The progress of this release can often be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm. axispharm.com

Table 1: Key Cellular Components in Thiol-Disulfide Exchange

| Component | Typical Intracellular Concentration | Role in Linker Cleavage |

|---|---|---|

| Glutathione (GSH) | 1-10 mM | Primary nucleophile for direct attack on the disulfide bond. acs.orgnih.gov |

| Glutathione Reductase | Variable | Maintains a high GSH/GSSG ratio, ensuring a reducing environment. |

| Thioredoxin System | Variable | Provides additional enzymatic reduction capacity for disulfide bonds. |

pH-Dependent Release Mechanisms of Conjugated Molecules

While the primary cleavage mechanism is redox-potential dependent, pH can significantly influence the rate of thiol-disulfide exchange. The reaction is most efficient when the attacking thiol is in its deprotonated, thiolate anion form, which is a more potent nucleophile. researchgate.net The pKa of the thiol group of glutathione is approximately 9.2. researchgate.net

The rate of the thiol-disulfide exchange reaction involving the 2-pyridyldithio linker is optimal at a pH range of 7 to 8. axispharm.com In more acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.5), the concentration of the reactive thiolate anion decreases as the thiol group becomes protonated. acs.orgnih.gov This can lead to a slower rate of drug release. However, some studies have shown that acidic conditions can also promote the release from certain drug delivery systems. rsc.org For instance, in human umbilical vein endothelial cells, both glutathione peroxidase and glutathione reductase activities were found to decrease as the pH dropped from 7.4 to 4. nih.gov This complex interplay means that the local pH environment dictates the kinetics of linker cleavage. While the cleavage is not directly catalyzed by acid, the pH modulates the reactivity of the key biological nucleophile, glutathione. nih.govnih.gov

Impact on Biological Activity of Conjugated Systems

The choice of linker in a drug conjugate is critical, as it directly influences the therapeutic index by affecting both efficacy and toxicity. nih.gov The 3-(2-pyridyldithio)propanoic acid linker provides a balance between stability in circulation and timely release at the target site.

Influence on Drug Efficacy and Side Effects

The stability of the disulfide bond in the 3-(2-pyridyldithio)propanoic acid linker is crucial for minimizing premature drug release in the bloodstream, which could lead to systemic toxicity and reduced efficacy. nih.govresearchgate.net An ideal linker remains intact in the plasma, where the concentration of reducing agents is low, and only cleaves upon entering the target cell's reductive environment. nih.govresearchgate.net

The use of this linker in antibody-drug conjugates (ADCs) has been shown to produce potent therapeutic effects. wuxiapptec.comheraldopenaccess.us However, the relative stability of the disulfide bond can also be a liability. If the linker is too stable, drug release may be inefficient, limiting the therapeutic effect. Conversely, if it is too labile, off-target toxicities can occur. nih.gov For example, neutropenia observed with some ADCs utilizing cleavable linkers is thought to be partly due to linker instability in the plasma. nih.gov Therefore, the efficacy and side effect profile of a drug conjugate are a direct consequence of the linker's ability to deliver the payload to the right place at the right time.

Modulating Biological Activity through Structural Modification

To fine-tune the balance between stability and cleavage, the structure of the 3-(2-pyridyldithio)propanoic acid linker can be modified. Introducing steric hindrance near the disulfide bond is a common strategy to increase its stability in plasma. nih.gov

By adding bulky groups, such as methyl groups, adjacent to the disulfide bond, the accessibility of the bond to nucleophilic attack by glutathione is reduced. This modification can significantly decrease the rate of premature drug release. Studies have shown a direct correlation between the degree of steric hindrance on the disulfide linker and the stability of the ADC in serum. nih.gov For example, an ADC with a sterically hindered disulfide linker (e.g., SPDB) showed enhanced stability and a higher maximum tolerated dose in preclinical studies compared to one with a less hindered linker. nih.gov This ability to modulate stability through rational design allows for the optimization of a drug conjugate's pharmacokinetic profile, leading to improved efficacy and a better safety margin. axispharm.comresearchgate.net

Table 2: Effect of Steric Hindrance on Disulfide Linker Stability

| Linker Modification | Relative Stability in Plasma | Rationale | Reference |

|---|---|---|---|

| Unsubstituted (e.g., SPDP-derived) | Lower | More susceptible to thiol-disulfide exchange. | nih.gov |

| Sterically Hindered (e.g., SPDB-derived) | Higher | Bulky groups impede access of glutathione to the disulfide bond. | nih.govnih.gov |

Molecular Recognition and Binding Affinity Studies in Engineered Systems

The process of conjugating a molecule to a protein, such as an antibody, using a linker like 3-(2-pyridyldithio)propanoic acid must not significantly impair the protein's ability to recognize and bind to its target. nih.gov Molecular recognition is the foundation of targeted therapies, and any interference by the linker or the conjugated payload can diminish the effectiveness of the entire construct. nih.gov

Following conjugation using an activated ester of 3-(2-pyridyldithio)propanoic acid (like SPDP), it is essential to verify that the binding affinity of the antibody for its antigen remains high. sigmaaldrich.com Techniques such as Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used to quantify binding kinetics (association and dissociation rates) and affinity constants (Kd).

Studies on liposome-antibody conjugates prepared using a hydrazide derivative of 3-(2-pyridyldithio)propanoic acid (PDPH) showed that the resulting conjugates retained in vitro properties similar to those formed with the more traditional SPDP linker. nih.gov This indicates that with careful design, the linker itself does not necessarily interfere with the molecular recognition capabilities of the antibody. nih.gov Furthermore, the specific chemistry of the linker can be adapted, for instance by using derivatives like PDPH, to be a viable alternative for antibodies that may be sensitive to the modifications induced by SPDP. nih.gov The ultimate goal is to create a stable, targeted system where the linker facilitates drug delivery without compromising the specific binding that guides the conjugate to its intended destination.

Cavity-Selective Post-Imprinting Modifications for Protein Recognition

The development of synthetic receptors capable of selective molecular recognition, such as molecularly imprinted polymers (MIPs), holds significant promise. However, a primary challenge in the field is the inherent heterogeneity of the imprinted cavities, which can lead to low selectivity. nih.gov To address this, researchers have developed cavity-selective, multi-step post-imprinting modification strategies that leverage the unique properties of 3-(2-Pyridyldithio)propanoic acid.

A key approach involves the initial preparation of an MIP film using a functional monomer that contains a modifiable disulfide bond. For instance, in the creation of a lysozyme-imprinted polymer, a monomer like ({[2-(2-methacrylamido)ethyldithio]ethylcarbamoyl}methoxy)acetic acid can be copolymerized with other monomers in the presence of the target protein, lysozyme (B549824). nih.govnih.gov After polymerization and removal of the lysozyme template, the disulfide bonds within the polymer matrix are cleaved using a reducing agent, which exposes thiol groups.

The subsequent steps are designed to differentiate between high-affinity and low-affinity binding sites. A low concentration of the template protein (e.g., lysozyme) is introduced to selectively occupy the high-affinity cavities. This sterically protects the thiol groups located within these prime binding sites. nih.gov Following this, a capping agent, often based on polyethylene (B3416737) glycol, is used to react with and block the thiol groups in the remaining, lower-affinity cavities.

After washing away the template protein to regenerate the high-affinity sites, the now-exposed and strategically located thiol groups are reacted with 3-(2-Pyridyldithio)propanoic acid. This reaction introduces specific interacting groups into the high-affinity cavities, finalizing the creation of a highly selective protein recognition site. nih.gov This facile process of creating precisely tailored synthetic polymer receptors represents a significant advancement in the development of "plastic antibodies." nih.gov

Enhancing Selectivity and Suppressing Off-Target Binding in MIPs

A critical goal in the design of molecularly imprinted polymers is to maximize the specific binding of the target molecule while minimizing non-specific or off-target binding of other molecules. The use of 3-(2-Pyridyldithio)propanoic acid in post-imprinting modifications has proven to be an effective strategy for achieving this enhanced selectivity.

Comparative studies between capped and uncapped MIPs have demonstrated the efficacy of this approach. For example, in a lysozyme-imprinted polymer system, the capping treatment effectively suppressed the binding of off-target proteins without compromising the binding affinity for the target protein, lysozyme, which remained high at 1.1 × 10⁹ M⁻¹. nih.gov The selectivity of the resulting MIP is critically dependent on the concentration of the template protein used during the capping process, with lower concentrations generally yielding higher selectivity. nih.gov

This methodology allows for the regulation of the protein-binding activity of the MIPs. The introduction of various functional groups via the disulfide exchange reaction with pyridyldisulfide derivatives, such as 3-(2-Pyridyldithio)propanoic acid, enables the fine-tuning of the imprinted cavity's properties. nih.gov This post-imprinting modification system is a powerful tool for developing advanced materials with tailored functions for applications in sensors and other synthetic receptor technologies. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Characterizing Conjugates

Spectroscopic techniques are fundamental in elucidating the structure and confirming the presence of 3-(2-Pyridyldithio)propanoic acid-mediated coatings and conjugates.

Confocal microscopy is a powerful imaging technique used to obtain high-resolution, three-dimensional images of samples. In the context of 3-(2-Pyridyldithio)propanoic acid, it is particularly useful for confirming the successful coating of surfaces or the delivery of conjugated molecules into cells. To achieve this, a fluorescent label is typically incorporated. The 3-(2-Pyridyldithio)propanoic acid can act as a linker to attach a fluorescent dye to a molecule of interest, which is then used to coat a surface (e.g., a nanoparticle or a medical implant).

By scanning the surface with a focused laser beam, the emitted fluorescence from the labeled conjugate is detected, providing direct visual evidence of the coating's presence, uniformity, and thickness. This method is advantageous because it is non-destructive and can be performed on hydrated samples, including living cells, to track the localization of the delivered conjugate. One of the first instances of using confocal microscopy to quantify fluorescent ligand binding was performed on live cells expressing a specific receptor, where images were taken at increasing concentrations of the fluorescent ligand.

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the topographical features of a material's surface. When a surface is modified or coated using 3-(2-Pyridyldithio)propanoic acid conjugates, SEM is used to analyze the resulting changes in surface morphology.

By comparing SEM images taken before and after the coating process, researchers can assess the quality and integrity of the applied layer. The analysis can reveal details about the coating's uniformity, smoothness, and texture. For instance, a successful and uniform coating might transform a rough, textured substrate into one with a smoother, more homogenous surface. Conversely, issues such as aggregation, cracking, or incomplete coverage of the conjugate on the surface are readily identified. This morphological information is crucial for understanding how the coating might influence the material's physical and biological interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule and thus for elucidating the structure of 3-(2-Pyridyldithio)propanoic acid and its conjugates. The infrared spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. docbrown.info

For 3-(2-Pyridyldithio)propanoic acid, key characteristic absorption bands include those from the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹) and vibrations associated with the pyridine (B92270) ring. docbrown.info When 3-(2-Pyridyldithio)propanoic acid is used in a conjugation reaction, for example, by forming an amide bond with a primary amine, the FT-IR spectrum of the product will show distinct changes. The disappearance of the broad O-H band from the carboxylic acid and the appearance of new bands corresponding to the amide linkage (N-H stretching and bending) would confirm the successful conjugation. Similarly, changes in the region of the S-S disulfide bond can be monitored to confirm thiol-disulfide exchange reactions.

Table 1: Characteristic FT-IR Absorption Bands for 3-(2-Pyridyldithio)propanoic Acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad band, often overlapping with C-H stretches. docbrown.info |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, sharp absorption. docbrown.info |

| Alkyl C-H | C-H Stretch | 2845 - 2975 | Associated with the propanoic acid chain. docbrown.info |

| Pyridine Ring | C=N, C=C Stretches | ~1400 - 1600 | Multiple bands characteristic of the aromatic ring. |

This interactive table summarizes the key vibrational frequencies used to identify 3-(2-Pyridyldithio)propanoic acid and monitor its reactions.

Quantitative Analysis in Bioconjugation

Quantifying the extent of conjugation and binding is critical for developing reproducible and effective biomaterials and therapeutic agents.

Fluorescence-based assays are widely used to quantify the binding interactions between a ligand and its receptor. nih.gov The compound 3-(2-Pyridyldithio)propanoic acid can be instrumental in these assays by serving as a crosslinker to attach a fluorescent probe to a ligand of interest. The binding of this fluorescently-labeled ligand to its target (e.g., a protein or a cell surface receptor) can then be measured by detecting changes in the fluorescence signal. mdpi.com

Several fluorescence techniques can be employed:

Fluorescence Intensity: A simple method where binding may lead to an increase or decrease in the fluorescence intensity of the probe due to environmental changes.

Fluorescence Polarization (FP): This technique measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. nih.gov A small, rapidly tumbling fluorescent ligand will have a low FP value. When it binds to a large protein, its tumbling slows dramatically, resulting in a high FP value. The change in FP is proportional to the fraction of bound ligand, allowing for the determination of binding affinity (Kd). nih.gov

Förster Resonance Energy Transfer (FRET): FRET occurs when two fluorescent molecules (a donor and an acceptor) are in close proximity. If a receptor is labeled with a donor fluorophore and a ligand is labeled with an acceptor (using 3-(2-Pyridyldithio)propanoic acid as a linker), ligand binding will bring the two fluorophores close enough for energy transfer to occur, resulting in a measurable change in the fluorescence emission of the donor and acceptor.

A primary application of 3-(2-Pyridyldithio)propanoic acid is in its reaction with sulfhydryl (thiol) groups. This reaction is central to its use as a crosslinker and can also be exploited for the quantification of free thiols in a sample, such as on a protein or nanoparticle surface.

The quantification method is based on a thiol-disulfide exchange reaction. When 3-(2-Pyridyldithio)propanoic acid (or a conjugate thereof) reacts with a free thiol group (-SH), the disulfide bond is cleaved, and a molecule of pyridine-2-thione is released. Pyridine-2-thione has a strong, characteristic absorbance at a wavelength of approximately 343 nm.

The concentration of the released pyridine-2-thione can be determined spectrophotometrically using the Beer-Lambert law. Since the release of pyridine-2-thione is stoichiometric with the reaction of thiol groups, the molar concentration of the released chromophore is equal to the molar concentration of the accessible thiol groups in the sample. This method is analogous to the well-known Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). mdpi.com This technique provides a reliable and straightforward way to quantify the number of reactive sulfhydryl groups on a molecule or surface. nih.gov

Table 2: Summary of Quantitative Analysis Techniques

| Technique | Principle | Measured Parameter | Application with 3-(2-Pyridyldithio)propanoic acid |

|---|---|---|---|

| Fluorescence Polarization | Change in rotational speed of a fluorophore upon binding. nih.gov | Change in polarization of emitted light. | Quantifying binding affinity of a fluorescently-labeled ligand. |

| FRET | Non-radiative energy transfer between two proximal fluorophores. | Change in donor/acceptor fluorescence intensity. | Detecting ligand-receptor binding events. |

This interactive table outlines the principles and applications of key quantitative methods involving 3-(2-Pyridyldithio)propanoic acid.

Future Directions and Emerging Research Avenues

Optimization of Linker Design for Specific Biological Environments

The design of the linker is critical for the successful delivery and release of therapeutic agents. Future research is focused on tailoring the structure of linkers derived from 3-(2-Pyridyldithio)propanoic acid to respond to specific physiological cues, ensuring that the payload is released at the desired site of action.

One major area of development is the creation of pH-sensitive linkers . These linkers are designed to be stable at the physiological pH of blood (around 7.4) but to cleave in the more acidic environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes. nih.govrsc.org For example, incorporating functionalities like hydrazones or spiro-di-orthoesters can confer pH-dependent lability. nih.gov The rate of drug release can be fine-tuned by adjusting the chemical nature of these pH-sensitive groups. rsc.org

Another promising approach is the development of enzyme-cleavable linkers . These linkers incorporate specific peptide sequences that are recognized and cleaved by enzymes that are overexpressed in the target tissue, such as cathepsins or matrix metalloproteinases in tumors. nih.govaxispharm.com This strategy offers a high degree of specificity for drug release. The stability of these linkers in plasma versus their susceptibility to cleavage at the target site is a key parameter that is being optimized. nih.gov

The table below summarizes different strategies for linker optimization.

| Linker Strategy | Trigger for Cleavage | Target Biological Environment | Key Design Considerations |

| pH-Sensitive | Low pH | Tumor microenvironment, endosomes, lysosomes | Incorporation of acid-labile groups (e.g., hydrazones, orthoesters) nih.govrsc.org |

| Enzyme-Cleavable | Specific enzymes (e.g., cathepsins, proteases) | Tumor tissue, specific intracellular compartments | Inclusion of enzyme-specific peptide sequences nih.govaxispharm.com |

| Redox-Responsive | High glutathione (B108866) concentration | Intracellular environment | Disulfide bond inherent to the linker cam.ac.uk |

Exploration of Novel Conjugation Targets and Therapeutic Modalities

The versatility of 3-(2-Pyridyldithio)propanoic acid as a cross-linker is driving the exploration of new molecules to which it can be attached and novel therapeutic strategies.

A significant area of expansion is in the field of Antibody-Drug Conjugates (ADCs) . cam.ac.uk In this modality, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. 3-(2-Pyridyldithio)propanoic acid and its derivatives, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are used to attach the drug to the antibody. acs.orgnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Future research aims to identify new tumor-specific antigens to target and to develop ADCs with optimized drug-to-antibody ratios for improved efficacy and reduced toxicity. nih.govresearchgate.net

Another emerging therapeutic modality is Proteolysis-Targeting Chimeras (PROTACs) . medchemexpress.combiocat.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. 3-(2-Pyridyldithio)propanoic acid can be used as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.combiocat.com The development of new PROTACs for previously "undruggable" targets is a major focus of current research.

The following table highlights these emerging therapeutic modalities.

| Therapeutic Modality | General Structure | Role of 3-(2-Pyridyldithio)propanoic acid Linker |

| Antibody-Drug Conjugates (ADCs) | Antibody - Linker - Cytotoxic Drug | Covalently attaches the drug to the antibody, often via reaction with lysine (B10760008) or cysteine residues. acs.orgnih.gov |

| PROTACs | Target-binding ligand - Linker - E3 ligase ligand | Connects the two binding moieties, with its length and composition influencing the formation of a productive ternary complex. medchemexpress.combiocat.com |

Integration into Advanced Nanotechnology and Biosensing Platforms

The ability of the disulfide group in 3-(2-Pyridyldithio)propanoic acid to interact with noble metal surfaces has made it a key component in the development of advanced nanomaterials for biomedical applications.

Functionalization of nanoparticles is a major area of research. Gold nanoparticles, for instance, can be functionalized with 3-(2-Pyridyldithio)propanoic acid to create stable, biocompatible nanocarriers for targeted drug delivery. nih.govnih.gov The propanoic acid end of the linker can be used to attach drugs, targeting ligands, or imaging agents. These functionalized nanoparticles can be designed to release their payload in response to the reducing environment inside cells, which cleaves the disulfide bond.

In the realm of biosensing , 3-(2-Pyridyldithio)propanoic acid is used to immobilize biomolecules, such as antibodies or enzymes, onto the surface of sensors. For example, it can be used to attach proteins to gold surfaces in surface plasmon resonance (SPR) biosensors for detecting specific analytes. The reversible nature of the disulfide bond also opens up possibilities for creating regenerable biosensor surfaces.

Development of Next-Generation Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials that are created to have binding sites with a high affinity and selectivity for a specific target molecule (the template). mdpi.com The use of cleavable linkers, such as those based on disulfide bonds, is a key strategy in the development of next-generation MIPs.

In this approach, a template molecule containing a thiol group can be covalently linked to a polymerizable monomer that contains a pyridyl disulfide group, such as a derivative of 3-(2-Pyridyldithio)propanoic acid. After polymerization, the disulfide bond is cleaved to remove the template, leaving behind a binding cavity with a reactive thiol group. researchgate.net This thiol group can then be used for the selective rebinding of the target molecule through thiol-disulfide exchange. researchgate.netscispace.com This covalent imprinting strategy can lead to MIPs with higher binding affinities and specificities compared to non-covalent imprinting methods. Future research is focused on optimizing the polymer composition and the conditions for template removal and rebinding to create highly efficient MIPs for applications in diagnostics, separations, and catalysis. researchgate.net

Computational Modeling of Thiol-Disulfide Exchange Kinetics

A deeper understanding of the kinetics and mechanism of the thiol-disulfide exchange reaction is crucial for optimizing the design and performance of linkers based on 3-(2-Pyridyldithio)propanoic acid. Computational modeling provides a powerful tool for investigating these processes at the molecular level.